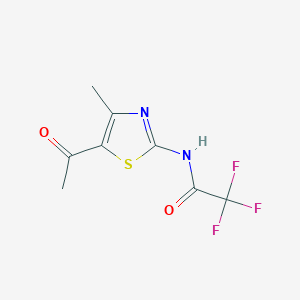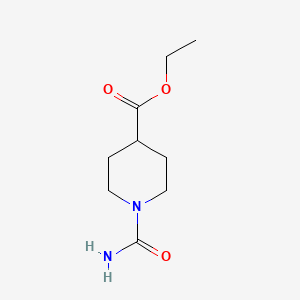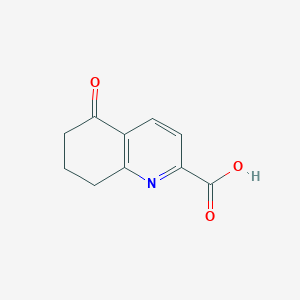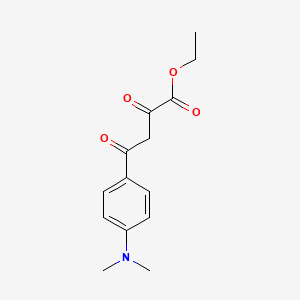
N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide, also known as 3-ATMTFE, is a small molecule that has been widely studied for its potential applications in scientific research. 3-ATMTFE has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the biosynthesis of essential cell components, such as nucleic acids and proteins. In addition, it is thought to interfere with the cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide has been found to have a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain bacteria, fungi, and viruses. In addition, it has been found to have an anti-inflammatory effect, as well as an analgesic effect. Furthermore, it has been found to have an anticonvulsant effect, as well as an antifungal effect.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide has a number of advantages for laboratory experiments. For example, it is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, and it is not very stable in organic solvents.
Zukünftige Richtungen
There are a number of potential future directions for N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted to develop more efficient methods of synthesis. Furthermore, further research could be conducted to develop more effective formulations for its use in laboratory experiments. Finally, further research could be conducted to develop more effective applications for its use in the medical and agricultural fields.
Synthesemethoden
N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide can be synthesized in a two-step process. The first step involves the synthesis of the starting material, N-(3-acetyl-4-methylthiazol-2-yl)-2,2,2-trifluoroethanamide (N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide). This can be done by reacting 3-acetyl-4-methylthiazol-2-yl chloride with 2,2,2-trifluoroethanamide in the presence of base. The second step involves the conversion of the starting material into the final product, N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide. This can be done by treating the starting material with a mixture of sodium bicarbonate and acetic acid.
Wissenschaftliche Forschungsanwendungen
N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide has been used in a variety of scientific research applications. For example, it has been used as an antifungal agent in the treatment of fungal infections. It has also been used as a fungicide in the control of plant diseases. In addition, it has been used as a herbicide in the control of weeds. Furthermore, N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide has been used as an insecticide in the control of insects.
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2S/c1-3-5(4(2)14)16-7(12-3)13-6(15)8(9,10)11/h1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWMSQJRZGOGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetyl-4-methyl(2,5-thiazolyl))-2,2,2-trifluoroethanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)
![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)



![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)







